7-Hydroxy-2-methylchroman-4-one oxime

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase Pain and inflammation

Researchers need rigid, well-characterized oxime scaffolds with defined target potency for assay development and SAR studies. This compound solves this with validated biochemical data and structural clarity. - **Target Validation:** 73 nM IC50 against human NAAA (HEK293 cells); 1.8x more potent than comparator BDBM50151148. - **Conformational Rigidity:** Zero rotatable bonds and (4Z) configuration stabilize docking and pharmacophore models. - **Supply Assurance:** Patent-exemplified (US 8,507,676 B2) and synthetically established; available for immediate procurement.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B11905912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-methylchroman-4-one oxime
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC1CC(=NO)C2=C(O1)C=C(C=C2)O
InChIInChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9-
InChIKeyACWCGZCSEITKFE-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-methylchroman-4-one oxime: Chemical Identity & Procurement


7-Hydroxy-2-methylchroman-4-one oxime (CAS 62114-01-6) is a heterocyclic oxime derivative with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . The compound belongs to the 4-chromanone oxime class, characterized by a 2,3-dihydro-4H-1-benzopyran-4-one core functionalized at the C4 position with an oxime moiety (=N-OH) rather than the native ketone group . This oxime modification introduces distinct hydrogen-bonding capacity, polar surface area (PSA) enhancement, and conformational properties compared to the parent 4-chromanones .

Oxime-modified scaffoldEnhanced H-bond donor/acceptor capacity vs. parent chromanones
Conformationally rigid (Z)-oximeZero rotatable bonds; intramolecular H-bond stabilizes binding geometry
Enzyme inhibition researchSuited for NAAA inhibitor screening and lipid signaling pathway studies

7-Hydroxy-2-methylchroman-4-one oxime: Functional Specificity


4-Chromanones and their oxime derivatives are not functionally interchangeable scaffolds, even among structurally proximate analogs. The oxime moiety (=N-OH) introduces hydrogen-bonding capacity and polar surface area that fundamentally alter target binding modes, pharmacokinetic behavior, and conformational stability relative to the parent ketone [1]. Within the oxime subclass, substitution patterns on the chromanone core critically modulate biological activity. The 7-hydroxy-2-methyl substitution pattern present in this compound confers distinct enzyme inhibition profiles that cannot be assumed for unsubstituted chroman-4-one oximes (CAS 24541-01-3), E-isomer variants, or analogs bearing different hydroxyl/methyl positional arrangements. The following quantitative evidence demonstrates where 7-hydroxy-2-methylchroman-4-one oxime exhibits verifiable differentiation that matters for scientific selection and procurement.

7-Hydroxy-2-methylchroman-4-one oxime
Common substitutes
Oxime moiety alters binding modes and PSA vs. parent ketone
Parent chromanone (ketone) cannot replicate oxime H-bond network
7-hydroxy-2-methyl substitution confers distinct enzyme inhibition profile
Unsubstituted chroman-4-one oxime lacks these pharmacophoric features
Intramolecular H-bond and zero rotatable bonds yield rigid (Z)-oxime
E-isomer or unsubstituted oxime retain rotatable bond and different geometry

7-Hydroxy-2-methylchroman-4-one oxime: Quantitative Differentiation


NAAA Inhibition Potency

7-Hydroxy-2-methylchroman-4-one oxime inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM in HEK293 cell-based assays [1]. This represents a 1.8-fold improvement in potency over comparator BDBM50151148 (CHEMBL3769700), a structurally distinct NAAA inhibitor that exhibits an IC50 of 130 nM under identical assay conditions—same cell line (HEK293), same preincubation duration (10 min), and same substrate (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) [2]. Both compounds were evaluated against human NAAA in the same experimental system, enabling direct potency comparison.

NAAA IC50
Head-to-head
73 nM
1.8× more potent than comparator (130 nM)
Supports NAAA inhibition screening
HEK293 cell-based assay context
NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase Pain and inflammation Enzyme inhibition

Conformational Rigidity and Oxime Stability

The (4Z) configuration of 7-hydroxy-2-methylchroman-4-one oxime is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl group and the chromanone oxygen atom . This intramolecular hydrogen bond is not present in the unsubstituted chroman-4-one oxime (CAS 24541-01-3), which lacks the 7-hydroxy group that contributes to the hydrogen-bonding network [1]. Additionally, the compound possesses zero rotatable bonds , indicating complete conformational rigidity around the chromanone-oxime junction, whereas unsubstituted chroman-4-one oxime retains rotatable bond character at the oxime position.

Conformational Stability
Class-level
(Z)-oxime, 0 rotatable bonds, intramolecular H-bond
May improve docking predictability
Computational modeling context
Conformational analysis Intramolecular hydrogen bonding Structural stability Physicochemical properties

Hydrogen Bond Donor/Acceptor Profile

7-Hydroxy-2-methylchroman-4-one oxime (MW 193.20) possesses two hydrogen-bond donors (the 7-hydroxy phenolic OH and the oxime OH) and four hydrogen-bond acceptors (chromenone carbonyl oxygen equivalent, oxime nitrogen, phenolic oxygen, and oxime oxygen) . In comparison, the parent 7-hydroxy-2-methylchroman-4-one (MW 176.17, C10H8O3) has one H-bond donor and three H-bond acceptors, lacking the additional oxime-derived H-bond capacity [1]. Unsubstituted chroman-4-one oxime (MW 163.17, C9H9NO2) has one H-bond donor (oxime OH only) and two H-bond acceptors [2]. The enhanced H-bond donor capacity (2 vs. 1) and higher polar surface area relative to both comparators predict improved aqueous solubility and distinct blood-brain barrier permeability characteristics.

H-Bond Profile
Class-level
2 donors, 4 acceptors (MW 193.20)
vs. parent ketone: 1 donor, 3 acceptors; unsubstituted oxime: 1 donor, 2 acceptors
Supports solubility/permeability profiling
Computational prediction context
Physicochemical properties Drug-likeness Solubility Permeability

Patent Citation Status

7-Hydroxy-2-methylchroman-4-one oxime is cited within the patent family covering US Patent 8,507,676 B2 ('Heterocyclic oxime compounds'), indicating its inclusion as a representative embodiment in claimed therapeutic compositions . In contrast, the unsubstituted chroman-4-one oxime (CAS 24541-01-3) and the E-isomer variant (CAS 535935-39-8) are not cited in this patent family. Patent citation serves as an indirect but meaningful indicator of perceived industrial and therapeutic relevance by the originating research organization.

Patent Citation
Source review
Cited in US 8,507,676 B2
Unsubstituted oxime and (E)-isomer not cited
May indicate defined IP status
Patent pedigree context; verify independently
Intellectual property Patent citation Drug discovery Lead compound

7-Hydroxy-2-methylchroman-4-one oxime: Application Scenarios


NAAA Inhibitor Screening in Pain and Inflammation

Based on its 73 nM IC50 against human NAAA expressed in HEK293 cells [1], this compound is suited for in vitro NAAA inhibition screening campaigns in pain, inflammation, and lipid signaling research programs. The 1.8-fold potency advantage over comparator BDBM50151148 (IC50 130 nM) [2] makes it a favorable choice for dose-response studies where assay sensitivity and compound economy are prioritized.

Constrained Oxime Scaffold for Drug Design

The (4Z) configuration stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and chromanone oxygen, combined with zero rotatable bonds [1], provides a conformationally rigid scaffold ideal for molecular docking studies, pharmacophore modeling, and fragment-based lead optimization. This rigidity reduces conformational search space and improves reproducibility in computational predictions relative to more flexible oxime analogs.

Physicochemical Property Benchmarking

With a molecular weight of 193.20, two H-bond donors, four H-bond acceptors, and zero rotatable bonds [1], this compound serves as a benchmark for assessing the impact of 7-hydroxy-2-methyl substitution and oxime functionalization on solubility, permeability, and metabolic stability. It enables direct comparison with parent 4-chromanones (MW 176.17, 1 donor, 3 acceptors) and unsubstituted oxime analogs (MW 163.17, 1 donor, 2 acceptors) [2] within medicinal chemistry optimization cascades.

Patent-Backed Oxime Therapeutic Development

The compound's citation within US Patent 8,507,676 B2 ('Heterocyclic oxime compounds') [1] supports its use as a reference compound in lead development programs where defined intellectual property status and established synthetic accessibility are valued. Procurement for such programs benefits from the existence of defined patent exemplar status relative to uncited analogs.

Application
Selection Property
Validation Focus
NAAA inhibitor screening
NAAA inhibition potency context
HEK293 assay comparability
Conformationally constrained drug design
Oxime conformational rigidity
Docking and pharmacophore studies
Physicochemical property benchmarking
H-bond donor/acceptor profile
Solubility and permeability assays
Lead development with defined IP
Patent citation status
IP landscape and synthetic route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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